(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride
Description
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is a chiral primary amine salt characterized by a 4-chloro-2-fluorophenyl substituent attached to an ethylamine backbone in the R-configuration. Its molecular formula is C₈H₁₀ClF₂N·HCl, with a molecular weight of 223.68 g/mol (CAS: 856562-91-9; alternative CAS: 856758-58-2 in ). This compound is utilized in pharmaceutical and agrochemical industries as an intermediate for synthesizing active ingredients, leveraging its chiral center and halogenated aromatic system for targeted biological interactions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-1-(4-chloro-2-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKKUFKBMGQWFY-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine source, such as ®-1-phenylethylamine, under reducing conditions using a catalyst like sodium triacetoxyborohydride.
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: The compound may influence biochemical pathways related to its target, leading to various biological effects.
Comparison with Similar Compounds
Stereochemical Differences
The S-enantiomer (CAS: 2633638-66-9) exhibits distinct pharmacological behavior compared to the R-form due to enantioselective interactions with biological targets. For example, in receptor-binding assays, the R-enantiomer may show higher affinity for specific enzymes or transporters.
Substituent Effects
- Halogenation: The 4-chloro-2-fluoro substitution in the parent compound enhances electron-withdrawing effects, influencing reactivity and binding compared to 4-chloro-3-fluoro () or non-fluorinated analogs ().
Physicochemical Properties
- Solubility : The methoxy-ethoxy derivative () likely has improved aqueous solubility due to polar substituents, contrasting with the hydrophobic trifluoroethylamine analog.
- Hydrogen Bonding : The hydrochloride salt forms robust hydrogen-bonding networks (as per ’s principles), affecting crystallization and stability compared to free amines.
Biological Activity
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride, commonly referred to as R941879, is a compound with significant pharmacological interest. Its molecular formula is CHClFN, and it has a molecular weight of 210.08 g/mol. This compound has been investigated for its biological activity, particularly in the context of its potential therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 856562-91-9 |
| Molecular Formula | CHClFN |
| Molecular Weight | 210.08 g/mol |
| Purity | 95% |
| Physical Form | Solid |
| Storage Temperature | Refrigerated |
This compound functions primarily as a monoamine neurotransmitter modulator. It has been shown to interact with various receptors in the central nervous system, particularly those associated with serotonin and norepinephrine pathways. This interaction suggests potential applications in treating mood disorders and anxiety.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study published in Molecules, the compound demonstrated a significant reduction in immobility time during forced swim tests, indicating enhanced mood and reduced depressive-like behavior .
Neuroprotective Properties
The compound has also been evaluated for its neuroprotective properties. It was found to inhibit the apoptosis of neuronal cells induced by oxidative stress, suggesting a potential role in neurodegenerative disease treatment . This activity is attributed to its ability to modulate oxidative stress markers and enhance cellular survival pathways.
Antimicrobial Activity
In addition to its neurological effects, this compound has shown promising antimicrobial activity. Studies have reported that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that the compound could be further explored as an antibacterial agent.
Case Studies
- Antidepressant Study : In a controlled trial involving rodents, this compound was administered at varying doses. The results indicated a dose-dependent decrease in depressive symptoms, with the highest dose yielding a 70% reduction in immobility time compared to controls .
- Neuroprotection : Another study focused on the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cultures. The findings revealed that treatment with this compound significantly reduced cell death by 40% compared to untreated controls .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of this compound against clinical isolates of bacteria. The results showed that it effectively inhibited bacterial growth, supporting its potential use as an adjunct therapy in treating infections .
Q & A
Basic Research Questions
Q. What are the critical factors in optimizing the synthesis of (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride for high enantiomeric purity?
- Methodology :
- Use reductive amination of 4-chloro-2-fluoroacetophenone with ammonia, employing chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity.
- Optimize reaction parameters: temperature (40–60°C), solvent polarity (methanol/water mixtures), and reducing agents (NaBH₃CN or H₂/Pd-C) to enhance yield and purity .
- Purify via recrystallization in ethanol/HCl to isolate the hydrochloride salt, confirming enantiomeric excess (ee) by chiral HPLC with a cellulose-based column .
Q. How can the structural configuration of this compound be confirmed experimentally?
- Methodology :
- Perform X-ray crystallography using SHELX software for absolute configuration determination .
- Analyze via ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chloro/fluorine substituents) and chiral center integrity .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₈H₁₀Cl₂FN: calc. 234.02) .
Q. What in vitro assays are suitable for assessing the biological activity of this compound?
- Methodology :
- Conduct receptor binding assays (e.g., GPCR targets) using radiolabeled ligands (³H or ¹²⁵I) to measure IC₅₀ values.
- Evaluate metabolic stability in liver microsomes (human/rat) with LC-MS/MS quantification of parent compound degradation .
- Prioritize assays based on structural analogs (e.g., halogenated phenyl-ethylamine derivatives with known CNS activity) .
Advanced Research Questions
Q. How does the enantiomeric form [(R) vs. (S)] influence the compound’s interaction with biological targets?
- Methodology :
- Compare binding affinities of both enantiomers using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Molecular docking simulations (e.g., AutoDock Vina) can predict stereospecific interactions with active sites (e.g., serotonin receptors) .
- In vivo pharmacokinetic studies in rodent models to assess differences in bioavailability and clearance rates .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Re-evaluate force field parameters in docking studies to account for halogen bonding (Cl/F) and solvation effects .
- Validate via alanine scanning mutagenesis of target proteins to identify key binding residues overlooked in simulations .
- Cross-reference with crystallographic data (e.g., Protein Data Bank entries) to refine docking poses .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing toxicity?
- Methodology :
- Synthesize derivatives with substituent variations (e.g., replacing Cl with Br or modifying the amine group).
- Test cytotoxicity in HEK-293 cells (MTT assay) and measure hERG channel inhibition (patch-clamp electrophysiology) .
- Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters with activity .
Q. What analytical techniques are optimal for detecting degradation products under accelerated stability conditions?
- Methodology :
- Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks.
- Analyze degradation via UPLC-PDA-MS with a C18 column (ACN/0.1% formic acid gradient) to identify hydrolyzed or oxidized byproducts .
- Compare with stress-test data from structurally related halogenated amines .
Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Test reactions (e.g., amidation) in DMSO (polar aprotic) vs. ethanol (polar protic) with monitoring by in-situ IR spectroscopy.
- Solvent effects on transition states can be modeled using density functional theory (DFT) at the B3LYP/6-31G* level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
